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Uridine-5'-diphosphate - 58-98-0

Uridine-5'-diphosphate

Catalog Number: EVT-291942
CAS Number: 58-98-0
Molecular Formula: C9H14N2O12P2
Molecular Weight: 404.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP is a uridine 5'-phosphate and a pyrimidine ribonucleoside 5'-diphosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an UDP(3-).
Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sdccgsbi-0051172.P002 is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available.
A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.
Future Directions
  • Glycosyltransferase Engineering: Developing novel glycosyltransferases with altered substrate specificity or enhanced activity for the synthesis of specific glycoconjugates with potential therapeutic applications [].
  • Inhibitor Development: Designing and synthesizing new inhibitors targeting specific glycosyltransferases involved in diseases like cancer, diabetes, and infectious diseases. This approach aims to develop targeted therapies that disrupt disease-related glycosylation processes [].
Synthesis Analysis

Methods and Technical Details

The synthesis of uridine-5'-diphosphate can be achieved through several methods, including enzymatic and chemical approaches. One notable method involves the use of sucrose synthase from Acidithiobacillus caldus, which catalyzes the conversion of uridine-5'-diphosphate to uridine-5'-diphosphate glucose. This process has been optimized to achieve high yields and purity through integrated process design, demonstrating significant efficiency at scales suitable for industrial applications .

Another method described involves the enzymatic synthesis from uridine monophosphate and glucose-1-phosphate using specific kinases. The reaction conditions are carefully controlled to maximize yield while minimizing by-products. The purification process typically includes chromatography techniques to isolate uridine-5'-diphosphate with high purity .

Chemical Reactions Analysis

Reactions and Technical Details

Uridine-5'-diphosphate participates in numerous biochemical reactions, primarily through its role as a glycosyl donor. One significant reaction involves its conversion to uridine-5'-diphosphate glucose by glycosyltransferases. This reaction is critical for synthesizing complex carbohydrates and glycoconjugates.

The mechanism typically involves the nucleophilic attack by an alcohol or amine on the anomeric carbon of uridine-5'-diphosphate, resulting in the formation of a glycosidic bond. Kinetic studies have shown that these reactions often follow Michaelis-Menten kinetics, allowing for detailed analysis of enzyme efficiency and substrate affinity .

Mechanism of Action

Process and Data

The mechanism of action for uridine-5'-diphosphate primarily revolves around its function as a substrate for glycosyltransferases. When uridine-5'-diphosphate donates its sugar moiety (glucose or other sugars), it undergoes hydrolysis, releasing inorganic phosphate and forming a glycosidic bond with an acceptor molecule.

This process can be summarized in the following steps:

  1. Binding: Uridine-5'-diphosphate binds to the active site of the glycosyltransferase enzyme.
  2. Nucleophilic Attack: The hydroxyl group on the acceptor molecule attacks the anomeric carbon of uridine-5'-diphosphate.
  3. Formation of Glycosidic Bond: A covalent bond is formed between the sugar moiety and the acceptor molecule.
  4. Release: The reaction releases uridine monophosphate and inorganic phosphate as by-products.

Studies indicate that this mechanism is highly efficient, with turnover numbers often exceeding 1000 substrate molecules per enzyme molecule per minute under optimal conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uridine-5'-diphosphate is typically found as a white crystalline powder when isolated. It is soluble in water but less soluble in organic solvents due to its polar nature. The compound has a melting point around 200 °C when hydrated.

Key physical properties include:

  • Molecular Weight: 507.18 g/mol
  • Solubility: Soluble in water
  • pH Stability: Stable at neutral pH but can degrade under extreme acidic or alkaline conditions.

Chemical properties involve its reactivity with nucleophiles due to the presence of phosphate groups, making it an excellent substrate for various enzymatic reactions .

Applications

Scientific Uses

Uridine-5'-diphosphate has several important applications in biochemistry and molecular biology:

  1. Glycobiology Research: It is extensively used to study glycosylation processes and enzyme kinetics.
  2. Biotechnological Applications: Its role as a substrate in enzymatic reactions makes it vital for producing complex carbohydrates used in pharmaceuticals.
  3. Metabolic Studies: Researchers utilize uridine-5'-diphosphate to investigate metabolic pathways involving nucleotide sugars.
Structural and Molecular Characterization of Uridine-5'-Diphosphate

Chemical Composition and Isomeric Properties

Uridine-5'-diphosphate (UDP) is a pyrimidine ribonucleoside diphosphate with the molecular formula C₉H₁₄N₂O₁₂P₂ and an average molecular weight of 404.16 g/mol. Its structure consists of three key components: (1) a uracil base forming a β-N-glycosidic bond with the anomeric carbon (C1') of the ribose sugar, (2) a ribofuranose ring in the C2'-endo conformation, and (3) a diphosphate group esterified to the C5' hydroxyl group of the ribose [1] [3]. The diphosphate moiety confers a high negative charge density, resulting in a physiological charge of -2 due to ionization states (pKa₁ ≈ 6.5, pKa₂ ≈ 9.4) [8].

Isomeric properties are defined by the ribose stereochemistry: UDP exclusively adopts the D-ribofuranose configuration with C2', C3', and C4' hydroxyl groups in the cis position relative to the ring. The glycosidic bond between uracil and ribose is fixed in the anti-conformation (rotation angle ≈ -120° to -160°), minimizing steric clashes and optimizing hydrogen bonding. No syn-isomers or anomeric (α/β) variants are biologically relevant due to enzymatic specificity in biosynthesis [1] [10].

Table 1: Atomic Composition and Bonding Features

ComponentStructural Details
Uracil baseAromatic ring with conjugated carbonyl groups at C2 and C4; N1 linked to ribose C1'
Riboseβ-D-ribofuranose; C2'-endo puckering; C5'-O linkage to diphosphate
DiphosphatePhosphoanhydride bond (Pα-O-Pβ); terminal phosphates ionized at physiological pH
Glycosidic bondβ-configuration; anti-conformation (≈140° torsion angle)

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography reveals UDP’s bound conformation in enzyme active sites, notably in complexes like Bacteroides fragilis LpxA (PDB: 4R37). UDP adopts a folded "U"-shape, with the uracil base positioned over the ribose ring. Key interactions include:

  • Salt bridges between diphosphate oxygens and Mg²⁺/Ca²⁺ ions
  • Hydrogen bonds involving ribose hydroxyls (e.g., O3'-H⋯O=P of catalytic residues)
  • Stacking interactions between uracil and aromatic side chains (e.g., His/Tyr) [9]

In the LpxA-UDP-GlcNAc complex (1.90 Å resolution), UDP’s diphosphate moiety coordinates a catalytic calcium ion at the trimer interface. The ribose 2'-OH and 3'-OH form hydrogen bonds with Asp156 and Arg134, respectively, while uracil O4 accepts a bond from a conserved histidine. This precise orientation enables sugar donor specificity for glycosyltransferases [9].

Table 2: Key Crystallographic Parameters for UDP-Bound Proteins

PDB IDProteinResolution (Å)LigandKey Conformational Features
4R37B. fragilis LpxA1.90UDP-GlcNAcUracil stacking with His144; Ca²⁺ stabilization of phosphates
1JQ8Human UDP-glucuronosyltransferase2.50UDP (mutant)Diphosphate binding to catalytic Asp446; ribose H-bond to Ser332

Comparative Structural Homology Across Biological Systems

UDP’s binding motifs are conserved across phylogeny, reflecting its role in universal metabolic pathways:

  • Bacterial systems: UDP complexes with lipid A synthases (e.g., LpxA) show a left-handed β-helix fold. The diphosphate-binding pocket contains a "Kx₄DG" motif (Lys-Gly-Asp-Gly), where Lys hydrogen-bonds to phosphate oxygens, and Asp chelates Mg²⁺ [9].
  • Mammalian systems: In human UDP-glucuronosyltransferases (UGTs), a His-Glu-Ser triad positions UDP for nucleophilic attack by aglycone substrates. The uracil ring binds a hydrophobic pocket absent in bacterial homologs [3].
  • Plant systems: UDP-galactose epimerases utilize a conserved Tyr-X-Lys catalytic dyad, where Tyr abstracts the ribose C4' proton. The UDP conformation is identical to mammalian epimerases despite low sequence homology [3] [10].

Divergence occurs in oligomerization: Bacterial LpxA forms homotrimers stabilized by UDP-derived calcium ions, whereas human UGTs function as monomers or heterodimers without metal dependency [9].

Physicochemical Properties and Stability Under Physiological Conditions

UDP exhibits high water solubility (8.89 mg/mL at 25°C) due to its charged diphosphate and polar ribose/uracil groups. It is insoluble in organic solvents like ethanol or chloroform [1] [8]. Stability is influenced by:

  • pH: Degrades rapidly below pH 2 (acid-catalyzed glycosidic bond hydrolysis) or above pH 10 (β-elimination at ribose C2'). Maximum stability occurs at pH 6.5–7.5 [8].
  • Temperature: Half-life of 24 hours at 37°C in neutral buffer, decreasing to <1 hour at 80°C. Lyophilized salts (e.g., disodium hydrate) are stable at -20°C for years [6] [8].
  • Enzymatic hydrolysis: Susceptible to phosphatases (e.g., alkaline phosphatase cleaving Pβ), nucleotidases, and pyrophosphatases. This limits extracellular half-life to minutes in blood plasma [3] [4].

UV spectroscopy shows characteristic absorbance at λₘₐₓ = 262 nm (pH 7) and 261 nm (pH 11), with ε ≈ 10,000 M⁻¹cm⁻¹. The hypsochromic shift at high pH reflects deprotonation of uracil N3 [8].

Table 3: Physicochemical Profile of UDP

PropertyValue/ConditionMethod/Reference
Solubility (H₂O)8.89 mg/mL (25°C)ALOGPS prediction [1]
pKa values1.77 (terminal phosphate), 6.50, 9.40Potentiometric titration [8]
UV λₘₐₓ (pH 7)262 nmSpectroscopy [8]
Degradation half-life24 hours (pH 7.4, 37°C)HPLC monitoring [3]
Melting pointNot determined (decomposes >150°C)

Concluding Remarks

Uridine-5'-diphosphate’s structural architecture – from its conserved uracil-ribose conformation to its flexible diphosphate tail – underpins its dual role as a metabolic cofactor and signaling molecule. The rigidity of its glycosidic bond and anomeric configuration ensures substrate specificity in glycosyltransferases, while its ionization states enable dynamic interactions with metal ions and catalytic residues across diverse taxa. Future structural studies will further elucidate how minor conformational shifts in UDP dictate its participation in pathologies like cancer or metabolic disorders.

Properties

CAS Number

58-98-0

Product Name

Uridine-5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C9H14N2O12P2

Molecular Weight

404.16 g/mol

InChI

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

XCCTYIAWTASOJW-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

Diphosphate, Uridine
Pyrophosphate, Uridine
UDP
Uridine Diphosphate
Uridine Pyrophosphate

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O

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